Isopropyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 321680-37-9
Cat. No.: VC6915553
Molecular Formula: C27H28N2O4
Molecular Weight: 444.531
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321680-37-9 |
|---|---|
| Molecular Formula | C27H28N2O4 |
| Molecular Weight | 444.531 |
| IUPAC Name | propan-2-yl 3-benzyl-6-(2-methoxynaphthalen-1-yl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C27H28N2O4/c1-17(2)33-26(30)23-18(3)29(16-19-10-6-5-7-11-19)27(31)28-25(23)24-21-13-9-8-12-20(21)14-15-22(24)32-4/h5-15,17,25H,16H2,1-4H3,(H,28,31) |
| Standard InChI Key | QGJWMXIVHLJMKM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)OC)C(=O)OC(C)C |
Introduction
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including:
-
Formation of the Tetrahydropyrimidine Ring: This might involve condensation reactions between appropriate precursors.
-
Introduction of the Benzyl Group: Often achieved through alkylation reactions.
-
Attachment of the 2-Methoxynaphthalen-1-yl Moiety: Could involve coupling reactions.
-
Esterification with Isopropyl Alcohol: To form the isopropyl ester.
Biological Activity and Potential Applications
While specific biological activity data for Isopropyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is lacking, compounds with similar structures often exhibit interesting pharmacological properties. Tetrahydropyrimidines are known for their potential in drug discovery due to their ability to interact with various biological targets.
Potential Therapeutic Areas
-
Antimicrobial Activity: Some tetrahydropyrimidines have shown antimicrobial properties.
-
Anticancer Activity: The presence of aromatic rings and heterocyclic systems can contribute to anticancer effects.
-
Neuroprotective Effects: Certain tetrahydropyrimidines may have neuroprotective properties.
Data Table: Related Compounds
| Compound Name | Molecular Weight (g/mol) | CAS Number |
|---|---|---|
| Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 367.4 | 300689-99-0 |
| Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 340.35 | 367907-90-2 |
This table highlights related compounds with known properties, which can serve as a starting point for understanding the characteristics of Isopropyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume